molecular formula C15H17NO3 B5404763 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylic acid

6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylic acid

Cat. No. B5404763
M. Wt: 259.30 g/mol
InChI Key: AOHGIEMTQYNCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylic acid, commonly known as Boc-L-phenylalanine, is an important chemical compound used in various scientific research applications. It is a derivative of L-phenylalanine, an essential amino acid, and has a benzyl group attached to the amino group of the molecule. Boc-L-phenylalanine is widely used in the synthesis of peptides and proteins due to its ability to protect the amino group from unwanted reactions during the synthesis process.

Mechanism of Action

Boc-L-phenylalanine works by protecting the amino group of L-phenylalanine during peptide synthesis. The Boc group is easily removed using an acid, allowing the amino group to participate in peptide bond formation. Boc-L-phenylalanine also plays a role in the structure and function of proteins, as it can affect the conformation of the protein and its interactions with other molecules.
Biochemical and Physiological Effects:
Boc-L-phenylalanine has no known biochemical or physiological effects on its own. However, it is an important component in the synthesis of biologically active molecules such as peptides and proteins.

Advantages and Limitations for Lab Experiments

Boc-L-phenylalanine has several advantages in lab experiments, including its ability to protect the amino group during peptide synthesis and its compatibility with a wide range of chemical reactions. However, it also has some limitations, including its cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several future directions for the use of Boc-L-phenylalanine in scientific research. One area of interest is the development of new methods for peptide synthesis that utilize Boc-L-phenylalanine and other amino acid derivatives. Another area of interest is the study of the structure-function relationships of proteins using Boc-L-phenylalanine as a tool. Additionally, Boc-L-phenylalanine may have potential applications in the development of new drugs and other biologically active molecules.

Synthesis Methods

The synthesis of Boc-L-phenylalanine involves the protection of the amino group of L-phenylalanine using a Boc (tert-butyloxycarbonyl) group. The Boc group is then removed using an acid, resulting in the formation of Boc-L-phenylalanine. This method is widely used in peptide synthesis and has been optimized for high yields and purity.

Scientific Research Applications

Boc-L-phenylalanine is widely used in scientific research for the synthesis of peptides and proteins. It is commonly used in the development of novel drugs, vaccines, and other biologically active molecules. Boc-L-phenylalanine is also used in the study of protein-protein interactions and the structure-function relationships of proteins.

properties

IUPAC Name

6-(benzylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-14(16-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)15(18)19/h1-7,12-13H,8-10H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHGIEMTQYNCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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